Gonadorelin acetate hydrate

GnRH Receptor Binding CHO Cell Assay Peptide Pharmacology

Researchers needing a precisely defined GnRH agonist for pulsatile stimulation assays often face lot-to-lot variability. Gonadorelin acetate hydrate (CAS 52699-48-6) resolves this with USP/EP/BP reference standard traceability, ensuring compendial compliance. - ≥98% HPLC purity, ≥80% peptide content; meets ISO 17034 & ISO/IEC 17025. - Predicted t90% of 9.0 years at 20°C in 0.1 M acetate buffer (pH 5.0) with 3% mannitol. - Ki = 13 nM at human GnRHR; avoids superagonist-induced receptor downregulation.

Molecular Formula C₅₅H₇₅N₁₇O₁₂ (CH₃COOH + H ₂O)
Molecular Weight 1182.2960051802
CAS No. 52699-48-6
Cat. No. B105010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGonadorelin acetate hydrate
CAS52699-48-6
Synonyms5-L-Phenylalanine-luteinizing Hormone-releasing Factor (Pig) Acetate (Salt) Hydrate
Molecular FormulaC₅₅H₇₅N₁₇O₁₂ (CH₃COOH + H ₂O)
Molecular Weight1182.2960051802
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.O
InChIInChI=1S/C55H75N17O13.C2H4O2.H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4);1H2
InChIKeyOOBWZCWPKJOGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gonadorelin Acetate Hydrate (CAS 52699-48-6): Key Characteristics and Procurement Considerations


Gonadorelin acetate hydrate (CAS 52699-48-6) is a synthetic decapeptide gonadotropin-releasing hormone (GnRH) agonist, formulated as an acetate salt hydrate [1]. Its active pharmaceutical ingredient (API) is the diacetate salt of gonadorelin, which is officially recognized by the United States Adopted Names (USAN), British Approved Names (BANM), and Japanese Accepted Names (JAN) [2]. The compound is highly hygroscopic and is typically supplied as a lyophilized powder requiring storage in a desiccator at temperatures not exceeding 8°C [1]. This guide focuses on the specific hydrate form (52699-48-6), which contains variable stoichiometry of acetic acid and water (xC₂H₄O₂ · yH₂O) [1].

Why Substituting Gonadorelin Acetate Hydrate (CAS 52699-48-6) with Other GnRH Analogs or Salts Is Scientifically Unjustified


Gonadorelin acetate hydrate is not interchangeable with other GnRH analogs (e.g., buserelin, leuprolide) or alternative salt forms (e.g., hydrochloride) due to fundamental differences in receptor binding affinity, in vivo pharmacokinetic profiles, and aqueous stability. While all act as GnRH receptor agonists, their relative potencies vary by over 100-fold , and their stability in solution is critically dependent on the counterion [1]. Even within the same peptide sequence, the hydrochloride salt exhibits different pharmacopeial recognition and may present distinct handling and formulation requirements [2]. Selecting the precise hydrate form (52699-48-6) is essential for ensuring reproducibility in bioassays, compliance with compendial standards, and predictable long-term stability in aqueous formulations.

Quantitative Differentiation of Gonadorelin Acetate Hydrate (CAS 52699-48-6): A Procurement-Focused Evidence Guide


Receptor Binding Affinity: Gonadorelin Acetate Hydrate (Ki = 13 nM) vs. Superagonist Analogs

Gonadorelin acetate hydrate exhibits a binding affinity (Ki) of 13 nM for the human GnRH receptor expressed in CHO cells . This native-sequence peptide is significantly less potent than synthetic 'superagonist' analogs. For instance, buserelin is approximately 20-fold more potent than native GnRH, and deslorelin is 144-fold more potent . This substantial difference in receptor binding is a critical differentiator, as the high potency of superagonists leads to receptor downregulation and suppression of gonadotropin release (medical castration), whereas the moderate potency of gonadorelin is used for pulsatile stimulation of the hypothalamic-pituitary-gonadal axis .

GnRH Receptor Binding CHO Cell Assay Peptide Pharmacology

In Vivo LH Release: Gonadorelin (100 μg) vs. Buserelin (10 μg) and Lecirelin (25-50 μg) in Cattle

A direct head-to-head study in 12 Holstein heifers compared the LH response to gonadorelin (100 μg), buserelin (10 μg), and lecirelin (25 μg and 50 μg) administered on Day 6-7 of the estrous cycle [1]. Plasma LH concentrations were significantly lower following gonadorelin treatment compared to buserelin and lecirelin [2]. Quantitatively, the mean maximal LH concentration after gonadorelin treatment was 2.5-fold lower than after lecirelin or buserelin treatment, and the peak occurred 1 hour earlier [1]. Despite this difference in LH surge magnitude, all treatments induced comparable follicular dynamics and progesterone increases [1].

Veterinary Reproduction Luteinizing Hormone (LH) Surge Estrous Synchronization

Long-Term Aqueous Stability: Gonadorelin Acetate (t90% = 9.0 Years) vs. Triptorelin (t90% = 7.7 Years)

The stability of gonadorelin and the analog triptorelin in aqueous solution was systematically compared using stability-indicating HPLC [1]. Both peptides exhibited maximum stability at approximately pH 5.0, with acetate buffer providing the most favorable stabilizing effect, while phosphate buffer caused accelerated degradation [1]. Under optimal conditions (0.1 M acetate buffer, pH 5.0, 3% w/v mannitol additive), the predicted time for 10% degradation (t90%) at 20°C was 9.0 years for gonadorelin and 7.7 years for triptorelin [1]. This demonstrates that the native gonadorelin sequence in the acetate salt form possesses superior long-term stability in solution compared to this specific analog.

Peptide Stability Aqueous Formulation Pharmaceutical Development

Analytical Purity and Peptide Content: USP-Grade Gonadorelin Acetate Hydrate vs. Generic Specifications

USP-grade Gonadorelin Acetate is defined to contain not less than 80% peptide (C₅₅H₇₅N₁₇O₁₃) by weight, with the remainder being acetic acid and water [1]. Commercial sources typically supply material with HPLC purity ≥98.0% and peptide content ≥80.0%, as verified by compendial assays [2]. For example, one vendor specification includes HPLC purity ≥98.0%, specific rotation between -55.0° and -65.0°, single impurity ≤0.5%, and moisture ≤8.0% [2]. These well-defined, compendial specifications ensure batch-to-batch consistency that is not guaranteed with generic 'gonadorelin' or unspecified salt forms.

Analytical Reference Standard HPLC Purity Pharmacopeial Compliance

Counterion-Dependent Stability: Acetate vs. Phosphate Buffer Systems for Gonadorelin Formulations

The choice of buffer counterion has a profound impact on the degradation rate of gonadorelin in aqueous solution [1]. A study comparing acetate and phosphate buffers demonstrated that acetate provides the most favorable stabilizing effect, whereas phosphate buffer significantly accelerates degradation [1]. Importantly, varying the concentration of acetate buffer (0.02–0.15 M) did not affect the degradation rate, while increasing phosphate concentration directly increased degradation [1]. This counterion-specific effect is a critical consideration for formulating gonadorelin acetate hydrate, as the use of phosphate-buffered saline (PBS) can dramatically reduce shelf-life and experimental reproducibility.

Peptide Degradation Buffer Selection Formulation Development

Salt Form Recognition: Gonadorelin Acetate Hydrate (USAN/BANM/JAN) vs. Gonadorelin Hydrochloride (USAN/BANM)

Gonadorelin acetate hydrate (as the diacetate salt) is the officially recognized form for the United States Adopted Name (USAN), British Approved Name (BANM), and Japanese Accepted Name (JAN) [1]. In contrast, the hydrochloride salt (gonadorelin hydrochloride) is recognized only under USAN and BANM [1]. This differential regulatory recognition means that for drug master files (DMFs), pharmacopeial reference standards, and certain regulatory submissions, the acetate hydrate form is the primary compendial standard. The hydrochloride salt, while chemically related, may not be acceptable for all regulatory pathways.

Pharmacopeial Nomenclature Regulatory Compliance Drug Substance Identity

Optimal Application Scenarios for Gonadorelin Acetate Hydrate (CAS 52699-48-6) Based on Quantitative Evidence


Veterinary Estrous Synchronization and Ovulation Induction Protocols

Gonadorelin acetate hydrate (100 μg dose) is effectively used in cattle for estrous synchronization and induction of ovulation. While it elicits a 2.5-fold lower maximal LH surge compared to buserelin (10 μg) or lecirelin (25-50 μg), it achieves comparable follicular dynamics and progesterone elevation [1]. This makes it a cost-effective option in protocols where the precise magnitude of the LH surge is not the sole determinant of outcome, and where native-sequence GnRH activity is preferred to avoid receptor downregulation associated with superagonists .

Analytical Reference Standard for Pharmaceutical Quality Control

USP-grade Gonadorelin Acetate Hydrate (≥98% HPLC purity, ≥80% peptide content) serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during drug synthesis and formulation [1]. Its traceability to USP, EP, and BP primary standards ensures compliance with ISO 17034 and ISO/IEC 17025, making it the definitive choice for regulatory submissions and pharmacopeial testing .

Long-Term Aqueous Formulation Development

For researchers developing aqueous formulations, gonadorelin acetate hydrate offers a predicted t90% of 9.0 years at 20°C when buffered with 0.1 M acetate (pH 5.0) containing 3% mannitol [1]. Its stability is critically dependent on using acetate, not phosphate, buffers [1]. This long-term stability profile supports the development of ready-to-use liquid formulations, reducing reliance on lyophilization and simplifying manufacturing and administration processes.

Pulsatile GnRH Therapy Research and in Vitro Bioassays

With a receptor binding affinity (Ki) of 13 nM in CHO cells expressing human GnRHR, gonadorelin acetate hydrate is the appropriate agonist for studies requiring physiological, pulsatile stimulation of the pituitary-gonadal axis [1]. Its moderate potency, in contrast to superagonists like buserelin (20x more potent) or deslorelin (144x more potent), prevents the rapid receptor desensitization and downregulation that characterizes superagonist activity . This makes it ideal for in vitro assays investigating native GnRH signaling dynamics and for in vivo models of pulsatile hormone release.

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